molecular formula C10H10FN3S B1681793 Suritozole CAS No. 110623-33-1

Suritozole

Cat. No.: B1681793
CAS No.: 110623-33-1
M. Wt: 223.27 g/mol
InChI Key: IWDUZEHNLHFBRZ-UHFFFAOYSA-N
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Description

Suritozole, also known as MDL 26,479, is an investigational cognition enhancer. It acts as a partial inverse agonist at the benzodiazepine receptor site on the gamma-aminobutyric acid A ion channel complex. Unlike other benzodiazepine inverse agonists, this compound does not exhibit anxiogenic or convulsant effects . It was initially investigated for the treatment of depression and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suritozole involves several key steps:

    Reaction between monomethylhydrazine and methyl isothiocyanate: This reaction produces 2,4-dimethylthiosemicarbazide.

    Amide formation with 3-fluorobenzoyl chloride: This step yields 1-(3-fluorobenzoyl)-2,4-dimethylthiosemicarbazide.

    Cyclization: The final step involves cyclization to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for scale-up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of hybrid models of parallel and consecutive reactions has been reported to achieve efficient scale-up .

Chemical Reactions Analysis

Types of Reactions

Suritozole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions.

    Reduction: It can also undergo reduction reactions.

    Substitution: Various substitution reactions can occur, particularly involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reagents and conditions are often used for substitution reactions involving the fluorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Mechanism of Action

Suritozole acts as a partial inverse agonist at the benzodiazepine receptor site on the gamma-aminobutyric acid A ion channel complex. This interaction modulates the activity of gamma-aminobutyric acid A receptors, which are involved in inhibitory neurotransmission in the brain. By partially inhibiting these receptors, this compound enhances cognitive function without causing anxiety or convulsions .

Comparison with Similar Compounds

Similar Compounds

    DMCM: Another benzodiazepine inverse agonist, but with anxiogenic and convulsant effects.

    Flumazenil: A benzodiazepine antagonist used to reverse the effects of benzodiazepines.

Uniqueness of Suritozole

This compound’s partial inverse agonist activity at the benzodiazepine receptor site, combined with its lack of anxiogenic and convulsant effects, distinguishes it from other similar compounds. This unique profile makes it a promising candidate for cognitive enhancement without the adverse effects associated with other benzodiazepine inverse agonists .

Properties

IUPAC Name

5-(3-fluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3S/c1-13-9(12-14(2)10(13)15)7-4-3-5-8(11)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDUZEHNLHFBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=S)C)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149333
Record name Suritozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110623-33-1
Record name Suritozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110623-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suritozole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110623331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suritozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SURITOZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H7H68317X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2,4-Dimethyl-l-(3-fluorobenzoyl)thiosemicarbazide (11.1 g, 46.0 mmol) and 1 molar aqueous sodium bicarbonate (460 mL, 0.460 mol) were stirred and heated to reflux. After being refluxed for 5 h, the reaction was allowed to cool to room temperature. After stirring overnight, the reaction was placed in the freezer for several hours. The precipitate was then collected by filtration. Crystallization from isopropanol afforded the desired product as colorless, matted needles, mp 126°-128° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suritozole
Reactant of Route 2
Suritozole

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